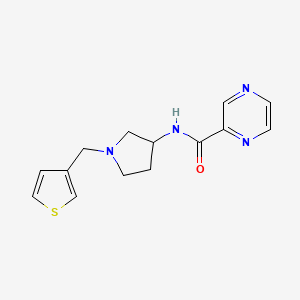

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Description

N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a pyrrolidine ring substituted with a thiophen-3-ylmethyl group. The pyrrolidine moiety provides conformational flexibility, while the thiophene and pyrazine rings contribute aromatic and electronic properties that may influence biological activity and physicochemical stability.

Properties

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRGEUWXKYIEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene moiety and finally the pyrazine carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated pyrrolidine ring.

Scientific Research Applications

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Industry: It could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-2-Carboxamide Derivatives

Several pyrazine-2-carboxamide derivatives share structural similarities with the target compound:

- POA-L-Phe-NMP (5o) and POA-L-Phe-Pyr (5t) : These compounds feature a pyrazine-2-carboxamide group linked to phenylalanine derivatives substituted with 4-methylpiperazine (5o) or pyrrolidine (5t). Both were synthesized in high yields (71–73%) via benzotriazole-activated coupling, indicating efficient synthetic routes for such analogs. The pyrrolidine variant (5t) mirrors the target compound’s pyrrolidine backbone but lacks the thiophene substitution .

- N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide : Synthesized via two pathways with yields of 22–27%, this derivative demonstrates that electron-withdrawing substituents (e.g., nitro groups) may complicate synthesis. Its rotameric behavior observed in NMR highlights conformational dynamics relevant to carboxamide derivatives .

Table 1: Key Pyrazine-2-Carboxamide Analogs

Thiophene-Containing Analogs

The thiophen-3-ylmethyl group in the target compound is shared with other bioactive molecules:

- N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide : This analog substitutes pyrrolidine with a trifluoroethyl group, introducing strong electron-withdrawing effects. Such substitutions may enhance metabolic stability but reduce solubility .

- Thienopyridine-Acetamide Hybrids: Compounds like those in Scheme 1 () combine thiophene with pyridine and amide groups. These hybrids are explored for antimicrobial activity, suggesting that the thiophene moiety in the target compound could similarly influence bioactivity .

Stability and Degradation Trends

Pyrazine-2-carboxamides are prone to degradation under specific conditions:

Pharmacological Potential

- HTT Modulators : Patent EP 2024 () highlights N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives as Huntington’s disease therapeutics. The target compound’s pyrrolidine-thiophene substitution could similarly modulate protein interactions .

- Linezolid Conjugates : Pyrazine-2-carboxamide-linezolid hybrids () exhibit antibacterial activity, suggesting that the target compound’s structure could be tailored for antimicrobial applications .

Biological Activity

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2310122-11-1 |

| Molecular Formula | C₁₄H₁₆N₄OS |

| Molecular Weight | 288.37 g/mol |

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate pathways associated with:

- Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through disruption of cell membrane integrity, leading to cell lysis .

- Anticancer Properties : It is hypothesized that this compound may inhibit key oncogenic pathways, although specific targets remain to be fully elucidated .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazine derivatives indicates that modifications on the thiophene and pyrrolidine moieties can significantly influence biological activity. For example:

- Substituents on the Thiophene Ring : Variations in substituents can enhance binding affinity to target proteins.

- Pyrrolidine Modifications : Altering the nitrogen substitution pattern can affect the compound's pharmacokinetics and bioavailability.

Antimicrobial Activity

A series of tests have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving:

- Disruption of bacterial cell membranes.

- Inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MCF7 and MDA-MB-231). The observed IC50 values suggest potent activity, particularly in combination therapies with established chemotherapeutics like doxorubicin .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrazine derivatives, including this compound.

- Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines.

- Results showed that it induced apoptosis in a dose-dependent manner, with enhanced efficacy when used in conjunction with other anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.